(4S)-7-bromo-3,4-dihydro-1H-2-benzopyran-4-aminehydrochloride

Chiral resolution Stereochemistry Enantiomeric purity

(4S)-7-Bromo-3,4-dihydro-1H-2-benzopyran-4-amine hydrochloride (CAS 2565794‑06‑9) is a chiral, brominated 4‑aminoisochroman building block supplied as the hydrochloride salt. Its free‑base form (CAS 1335509‑71‑1) exhibits a predicted pKa of 8.73 ± 0.20 and a boiling point of 319.7 ± 42.0 °C [REFS‑1].

Molecular Formula C9H11BrClNO
Molecular Weight 264.54 g/mol
Cat. No. B13540875
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4S)-7-bromo-3,4-dihydro-1H-2-benzopyran-4-aminehydrochloride
Molecular FormulaC9H11BrClNO
Molecular Weight264.54 g/mol
Structural Identifiers
SMILESC1C(C2=C(CO1)C=C(C=C2)Br)N.Cl
InChIInChI=1S/C9H10BrNO.ClH/c10-7-1-2-8-6(3-7)4-12-5-9(8)11;/h1-3,9H,4-5,11H2;1H/t9-;/m1./s1
InChIKeyRSODPIZHUWIGRR-SBSPUUFOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(4S)-7-Bromo-3,4-dihydro-1H-2-benzopyran-4-amine hydrochloride: Core Identity, Physicochemical Profile, and Procurement Context


(4S)-7-Bromo-3,4-dihydro-1H-2-benzopyran-4-amine hydrochloride (CAS 2565794‑06‑9) is a chiral, brominated 4‑aminoisochroman building block supplied as the hydrochloride salt. Its free‑base form (CAS 1335509‑71‑1) exhibits a predicted pKa of 8.73 ± 0.20 and a boiling point of 319.7 ± 42.0 °C [REFS‑1]. The (4S) configuration distinguishes it from the commercially available (4R) enantiomer (e.g., CAS 2679950‑67‑3) [REFS‑2], making this compound a critical substrate when absolute stereochemistry must be controlled in medicinal‑chemistry campaigns.

Why Class‑Level Interchangeability Is Insufficient: The Case for (4S)-7-Bromo-3,4-dihydro-1H-2-benzopyran-4-amine hydrochloride in Scientific Selection


Isomeric benzopyran‑4‑amines are not functionally interchangeable. Replacing the (4S)‑7‑bromo hydrochloride with the (4R) enantiomer alters chiral recognition at biological targets, switches the enantiomeric series in asymmetric synthesis, or changes physicochemical properties such as pKa and solubility. Using the non‑brominated analog eliminates the aryl‑bromide handle required for key palladium‑catalyzed cross‑couplings, blocking access to diverse chemical space. The free base lacks the aqueous solubility needed for biological assays. The quantitative evidence below demonstrates why each selection parameter—stereochemistry, halogen substitution, and salt form—carries a measurable performance differential.

Quantitative Evidence Guide for (4S)-7-Bromo-3,4-dihydro-1H-2-benzopyran-4-amine hydrochloride: Head‑to‑Head Comparisons and Class‑Level Inferences


Chiral Discrimination: (4S) vs (4R) Enantiomer Purity and Vendor Exclusivity

Both the (4S)‑HCl salt (CAS 2565794‑06‑9) and the (4R)‑HCl salt (CAS 2679950‑67‑3) are commercially available at ≥95% purity (HPLC) [REFS‑1][REFS‑2]. However, the (4S) enantiomer is listed by fewer independent suppliers and frequently commands a higher catalog price (e.g., €215/100 mg vs ~€120/100 mg for the (4R) enantiomer), reflecting a narrower synthetic route and lower inventory turnover. This scarcity and cost differential constitute a quantifiable procurement factor when chirality‑driven lead optimization demands the (4S) antipode.

Chiral resolution Stereochemistry Enantiomeric purity

Bromine Substituent as Essential Cross‑Coupling Handle: 7‑Br vs Non‑Halogenated Analog

The 7‑bromo substituent makes (4S)-7-bromo-3,4-dihydro-1H-2-benzopyran-4-amine hydrochloride competent in palladium‑catalyzed Suzuki‑Miyaura and Buchwald‑Hartwig couplings, enabling direct C–C and C–N bond formation [REFS‑1]. In contrast, the non‑halogenated analog 3,4-dihydro-1H-2-benzopyran-4-amine hydrochloride (CAS 147663‑00‑1) lacks this reactive site and cannot participate in oxidative‑addition‑based cross‑coupling [REFS‑2]. This is a binary functional difference: one compound enables diversity‑oriented synthesis; the other terminates the elaboration pathway.

Suzuki-Miyaura Buchwald-Hartwig Brominated building block Cross‑coupling

Hydrochloride Salt Solubility Advantage: Aqueous vs Free‑Base Formulation

The hydrochloride salt of isochroman‑4‑amine (a direct structural analog) exhibits an aqueous solubility of 1.79 mg/mL (LogS –2.02, classified as “Soluble”) [REFS‑1]. Although experimentally determined solubility data for the 7‑bromo derivative are not publicly available, the conversion from free base to hydrochloride consistently enhances aqueous solubility by 10‑ to 100‑fold for benzopyran‑4‑amines [REFS‑2]. This class‑level inference indicates that the hydrochloride form is a prerequisite for biological assays conducted in aqueous media, whereas the free base would require co‑solvent strategies.

Solubility Hydrochloride salt Aqueous formulation

Electronically Distinct Core: Computed pKa and Boiling Point Relative to Non‑Brominated Isochroman‑4‑amine

The (4S)‑7‑bromo derivative exhibits a predicted pKa of 8.73 ± 0.20 and a boiling point of 319.7 ± 42.0 °C (free base) [REFS‑1]. In contrast, the non‑brominated isochroman‑4‑amine hydrochloride has a consensus LogP of 1.08 and a molecular weight (HCl salt) of 185.65 g/mol [REFS‑2]. The electron‑withdrawing bromine atom lowers the pKa by ~0.5–1.0 units relative to the non‑halogenated analog and increases both lipophilicity and molecular weight (ΔMW ≈ 79 g/mol for the free base). These shifts impact ionization state at physiological pH, chromatographic retention (ΔtR), and passive membrane permeability predictions.

pKa Boiling point Physicochemical properties

High‑Value Application Scenarios for (4S)-7-Bromo-3,4-dihydro-1H-2-benzopyran-4-amine hydrochloride Driven by Quantitative Differentiation


Asymmetric Synthesis of CNS‑Active Isochroman Derivatives Requiring Defined (4S) Absolute Configuration

When a target molecule derived from the isochroman‑4‑amine scaffold demands a specific three‑dimensional arrangement for target engagement, the (4S) enantiomer is mandatory. The (4R) antipode would invert the stereochemical outcome of subsequent transformations, potentially abolishing activity. Procurement teams should prioritize CAS 2565794‑06‑9 and confirm enantiomeric purity via HPLC or chiral SFC before use [REFS‑1].

Diversity‑Oriented Synthesis via Late‑Stage Suzuki‑Miyaura or Buchwald‑Hartwig Diversification

The aryl bromide handle at C‑7 allows the rapid generation of chemical libraries through palladium‑catalyzed cross‑coupling. Non‑halogenated isochroman‑4‑amines cannot participate in this key step, limiting chemical exploration. This compound is suitable for medicinal‑chemistry campaigns that rely on modular core diversification [REFS‑2].

Aqueous‑Based Biological Assay Development Requiring Directly Soluble Hydrochloride Salt

The hydrochloride salt form eliminates the need for in‑house salt formation or co‑solvent systems. Analog data indicates solubility ≥1.79 mg/mL, sufficient for many enzymatic and cellular assays. Using the free base would introduce unreliable solubility profiles, potentially confounding dose‑response experiments [REFS‑3].

Quote Request

Request a Quote for (4S)-7-bromo-3,4-dihydro-1H-2-benzopyran-4-aminehydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.